molecular formula C17H16N4O4S3 B6552620 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1040656-55-0

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6552620
CAS No.: 1040656-55-0
M. Wt: 436.5 g/mol
InChI Key: RIUNXVGUNBKFCD-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O4S3 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.03336853 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a pyrimidine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C18H18N4O4S3C_{18}H_{18}N_4O_4S_3. It contains a pyrimidine ring with an amino group, a thiophene sulfonamide moiety, and an acetamide group substituted with a 2-methoxyphenyl group. The presence of these functional groups indicates potential interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The thiophene sulfonamide may interact with enzyme active sites, potentially inhibiting their activity or modulating biochemical pathways. This interaction can lead to various therapeutic effects, depending on the target enzyme or receptor involved.

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties. Research has demonstrated that certain sulfonamide derivatives inhibit bacterial growth by targeting bacterial enzymes. Evaluating the antimicrobial efficacy of this compound could provide insights into its potential as an antibacterial agent.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Similar compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are significant in various physiological processes and disease states, including Alzheimer's disease and urinary tract infections.

Compound Target Enzyme IC50 Value (µM) Reference
Compound AAChE2.7
Compound BUrease5.0
This CompoundTBDTBDTBD

Case Studies

  • Anticancer Studies : In vitro assays have shown that structurally related pyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). These studies utilized cell viability assays to determine the IC50 values, highlighting the potential of similar compounds in cancer therapy.
  • Antimicrobial Testing : A study evaluating the antimicrobial properties of sulfonamide derivatives demonstrated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria through enzyme inhibition mechanisms.
  • Enzyme Inhibition Profiles : Research on related compounds has provided insights into their binding interactions with target enzymes through molecular docking studies, revealing critical amino acid interactions that facilitate inhibition.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S3/c1-25-12-6-3-2-5-11(12)20-14(22)10-27-17-19-9-13(16(18)21-17)28(23,24)15-7-4-8-26-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUNXVGUNBKFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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